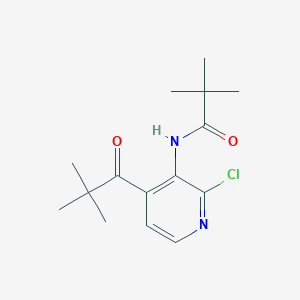
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide
Descripción general
Descripción
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide, also known as NCPP, is a synthetic compound that is used in a variety of scientific research applications. It is a relatively new compound and has been found to be a useful tool in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Hydrolysis Methodology
A study by Bavetsias, Henderson, and McDonald (2004) introduced a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This process successfully hydrolyzed the pivalamido group of derivatives like 2-pivilamido-3H-pyrimidin-4-ones, leading to the formation of corresponding amines. This method could be relevant for manipulating compounds related to N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide (Bavetsias, Henderson, & McDonald, 2004).
2. Molecular Structure Analysis
Atalay et al. (2016) examined a compound containing pivalamide, which demonstrated a non-planar molecular structure stabilized by intramolecular N—H⋯N hydrogen bonds. This study offers insights into the molecular behavior and potential structural applications of similar compounds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
3. Lithiation Control
Smith et al. (2013) researched lithiation of compounds including N-(pyridin-3-ylmethyl)pivalamide. Their findings on regioselective lithiation could be significant for the synthesis and modification of N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
4. Antibacterial Properties
Al-Romaizan (2019) studied the nucleophilic behavior of pivalamides in reactions with active electrophilic compounds. This research is crucial for understanding the antibacterial potential of related compounds, which could include derivatives of N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide (Al-Romaizan, 2019).
Propiedades
IUPAC Name |
N-[2-chloro-4-(2,2-dimethylpropanoyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-14(2,3)11(19)9-7-8-17-12(16)10(9)18-13(20)15(4,5)6/h7-8H,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQLZSGRAMZAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=NC=C1)Cl)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-(pivaloyl)pyridin-3-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



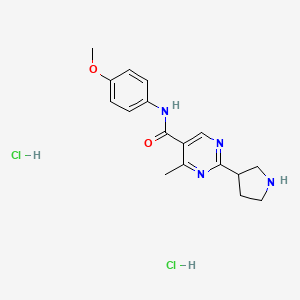

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)
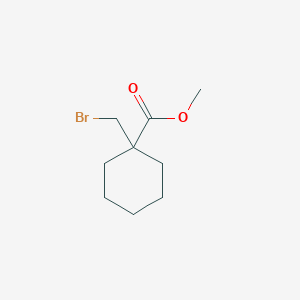
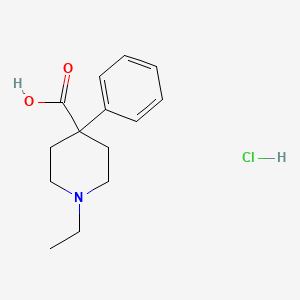
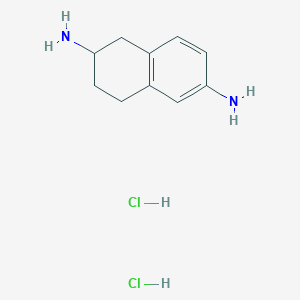
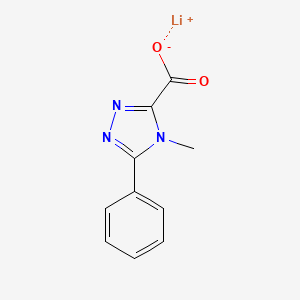
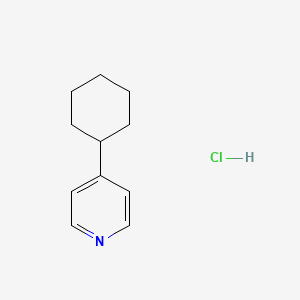
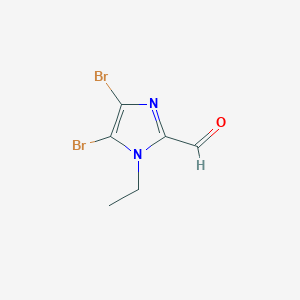
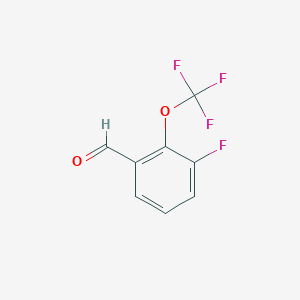
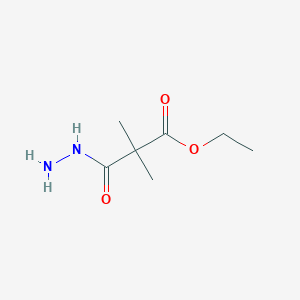

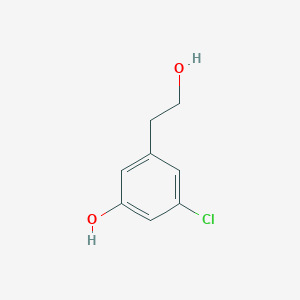
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)